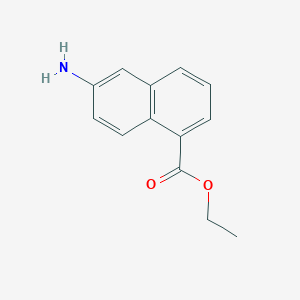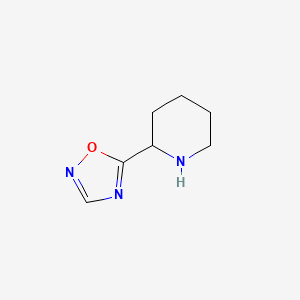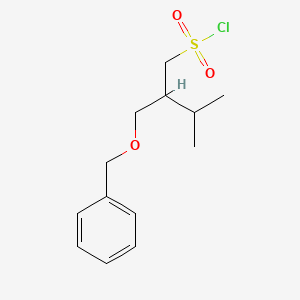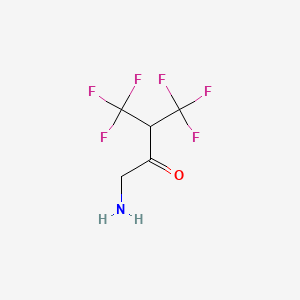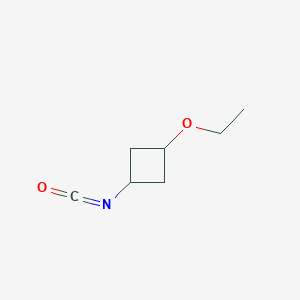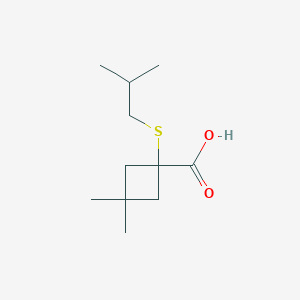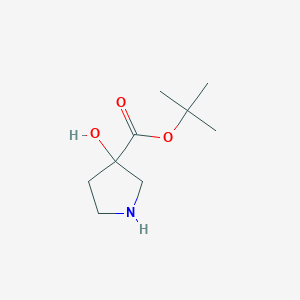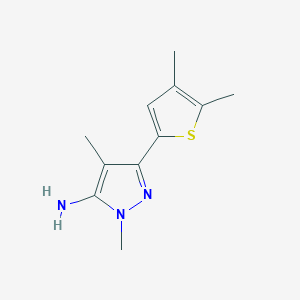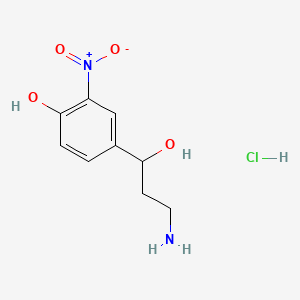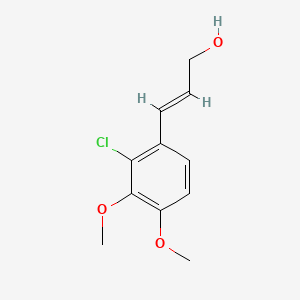
1,2,3-Pentatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Pentatriene is an organic compound with the molecular formula C₅H₆ It is a linear molecule consisting of five carbon atoms connected by alternating single and double bonds, resulting in a structure with three consecutive double bonds
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction proceeds as follows:
CH2Br−CHBr−CH2Br+3KOtBu→CH2=C=CH−CH3+3KBr+3tBuOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar dehydrohalogenation reactions on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.
化学反応の分析
Types of Reactions
1,2,3-Pentatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as pentane.
Substitution: Halogenated derivatives like 1,2,3-tribromopentane.
科学的研究の応用
1,2,3-Pentatriene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of cumulenes. Its unique structure makes it valuable for investigating electronic and steric effects in organic reactions.
Biology: While not directly used in biological systems, its derivatives and related compounds can be studied for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique mechanisms of action.
Industry: It can be used as a precursor for synthesizing more complex organic molecules, which may have applications in materials science and chemical manufacturing.
作用機序
The mechanism of action of 1,2,3-Pentatriene in chemical reactions involves the interaction of its multiple double bonds with various reagents. The linear arrangement of double bonds allows for unique reactivity patterns, such as:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Nucleophilic Attack: Nucleophiles can attack the electron-deficient carbon atoms in the double bonds, resulting in substitution or addition reactions.
類似化合物との比較
Similar Compounds
1,2-Butadiene: A cumulene with two consecutive double bonds.
1,3-Butadiene: A diene with two double bonds separated by a single bond.
1,2,4-Pentatriene: A cumulene with three consecutive double bonds but a different arrangement of carbon atoms.
Uniqueness
1,2,3-Pentatriene is unique due to its specific arrangement of three consecutive double bonds, which imparts distinct electronic and steric properties. This makes it an interesting compound for studying the behavior of cumulenes and their reactivity in various chemical contexts.
特性
CAS番号 |
62018-46-6 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |
InChIキー |
WWQAGDWTJOKFQB-UHFFFAOYSA-N |
正規SMILES |
CC=C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



